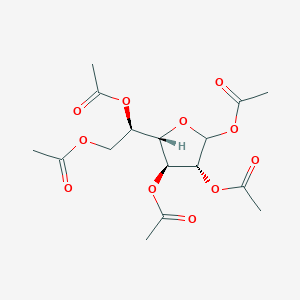

D-Galactofuranose Pentaacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQXPYZEBBLPJ-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Analytical Characterization of D Galactofuranose Pentaacetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural analysis of carbohydrates in solution. uea.ac.uk It provides comprehensive information on aspects such as ring size (furanose vs. pyranose), anomeric configuration (α or β), ring conformation, and the position of glycosidic linkages.

The unambiguous assignment of proton (¹H) and carbon (¹³C) signals is fundamental to structural determination. While one-dimensional (1D) ¹H NMR spectra can provide initial information, significant signal overlap in complex carbohydrates often necessitates the use of two-dimensional (2D) techniques. researchgate.netnih.gov

The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful, as it correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. hmdb.canih.gov This technique spreads the signals over a wider frequency range, significantly reducing spectral overlap and facilitating the identification of individual sugar residues within a complex mixture. nih.gov For instance, the ¹H-¹³C HSQC spectrum provides a detailed biochemical fingerprint that is more informative than a 1D ¹H spectrum alone. nih.gov The presence of a furanose ring can be inferred from diagnostic signals in the HSQC spectrum, particularly the C-4 carbon resonance, which typically appears in the 80–85 ppm range. unina.it

Computational modeling combined with NMR data, such as intra-ring H–H coupling constants and Nuclear Overhauser Effect (NOE) data, helps to determine the primary conformers of the galactofuranoside ring. nih.gov Studies have shown that for non-sulfated galactofuranosides, the main conformers are often C3-exo or similar structures, with O4-exo being a minor conformer. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Galactofuranose Derivatives

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (HSQC) |

|---|---|---|---|

| H-1/C-1 (Anomeric) | ~5.2 - 5.5 | ~100 - 108 | Critical for determining α/β configuration |

| H-2/C-2 | ~4.0 - 4.3 | ~78 - 82 | Provides information on ring puckering |

| H-3/C-3 | ~4.1 - 4.4 | ~75 - 79 | Linkage site determination |

| H-4/C-4 | ~4.2 - 4.5 | ~80 - 85 | Diagnostic for furanose ring form unina.it |

| H-5/C-5 | ~3.9 - 4.2 | ~70 - 74 | Side chain conformation |

| H-6/C-6 | ~3.6 - 3.8 | ~62 - 65 | Exocyclic group orientation |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and specific derivatization.

Mass Spectrometry (MS) for Molecular and Oligosaccharide Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight, composition, sequence, and linkage of oligosaccharides. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to analyze carbohydrates with minimal fragmentation. nih.gov

HPLC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. This hyphenated technique is crucial for analyzing complex mixtures of oligosaccharides derived from polysaccharides. escholarship.org An integrated workflow using HPLC-Quadrupole Time-of-Flight (QTOF) MS allows for the sequencing of oligosaccharides, while subsequent analysis of collected fractions can determine monosaccharide and linkage compositions. escholarship.org Tandem MS (MS/MS) experiments performed on selected precursor ions generate specific fragmentation patterns (e.g., glycosidic and cross-ring cleavages) that provide detailed structural information, including the ability to distinguish between furanose and pyranose ring isomers within a disaccharide. nih.govnih.gov

MALDI-TOF MS is particularly well-suited for the analysis of synthetic polymers and large oligosaccharides. nih.govfrontiersin.org It is a soft ionization technique that typically generates singly charged ions, simplifying the resulting mass spectrum and allowing for the clear resolution of individual oligomers within a polymer distribution. nih.gov

This method is highly effective for:

Determining Polymer Length: MALDI-TOF MS can precisely measure the molecular weight distribution of polymers, providing data on the number of repeating units. frontiersin.orgresearchgate.net

Analyzing End Groups: The high resolution allows for the confirmation of the mass of terminal groups on a polymer chain, which is critical for verifying post-polymerization modifications or studying enzymatic reactions where acceptor molecules are added. nih.gov

Characterizing Copolymers: For more complex structures, MALDI-TOF MS can provide information on the sequence and distribution of different monomer units. researchgate.net

The sample preparation, including the choice of matrix, cationization reagent, and solvent, is a critical step for successful MALDI-TOF MS analysis of polymers. nih.govfrontiersin.org

Table 2: Application of MALDI-TOF MS in Polymer Analysis

| Parameter | Information Obtained from MALDI-TOF MS | Significance |

|---|---|---|

| Molecular Weight Distribution | Number Average (Mₙ), Weight Average (Mₒ), Dispersity (Đ) sigmaaldrich.com | Characterizes the overall size and heterogeneity of the polymer sample. |

| Repeating Unit Mass | Calculated from the mass difference between adjacent peaks in the spectrum. | Confirms the identity of the monomer unit. |

| End-Group Analysis | Mass of α- and ω-end groups determined from the absolute mass of oligomer peaks. nih.gov | Verifies chemical structure and successful functionalization. |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of carbohydrates, which often exist as complex mixtures of isomers.

HPAEC-PAD is a superior method for the high-resolution separation of carbohydrates without the need for derivatization. chromatographyonline.com Carbohydrates are weak acids that can be separated in their anionic form at high pH on anion-exchange columns. This technique is sensitive enough to separate closely related isomers, such as epimers or disaccharides that differ only in their linkage positions. chromatographyonline.com

Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of carbohydrates, enabling quantification down to picomole levels. chromatographyonline.com The combination of HPAEC for separation and PAD for detection makes this an ideal system for assessing the purity of D-Galactofuranose Pentaacetate and for analyzing the composition of galactofuranose-containing oligosaccharides. chromatographyonline.comwiley.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to determine the monosaccharide composition of complex carbohydrates containing D-galactofuranose. Due to the low volatility of carbohydrates, a chemical derivatization process is required to convert the monosaccharides into volatile compounds suitable for GC analysis. The most common method is the preparation of partially methylated alditol acetates (PMAAs). scielo.brlynchburg.edu

The procedure involves several key steps. First, all free hydroxyl groups of the polysaccharide are fully methylated. This is followed by acid hydrolysis to break the glycosidic bonds, yielding a mixture of partially O-methylated monosaccharides. These monosaccharides are then reduced, typically with sodium borohydride (B1222165) or sodium borodeuteride, to convert the aldoses into their corresponding alditols. The final step is acetylation of the newly formed hydroxyl groups (from the reduction of the carbonyl group) and any previously unmethylated hydroxyl groups. scielo.brlynchburg.eduscielo.br This multi-step process converts the non-volatile sugar units into PMAA derivatives that can be separated by gas chromatography based on their retention times and identified by mass spectrometry based on their characteristic fragmentation patterns. scielo.brscielo.br

The fragmentation pattern in the mass spectrum provides crucial information about the original linkage position of the monosaccharide within the polysaccharide. The cleavage of the alditol backbone occurs preferentially between carbon atoms bearing methoxy (B1213986) groups, generating specific fragment ions. By analyzing the mass-to-charge ratio (m/z) of these fragments, the positions of the O-methyl groups, and thus the original linkage points, can be determined. scielo.br For example, the synthesis of various PMAA standards for galactofuranose allows for the creation of a library of retention times and mass spectra, which can be used for the unambiguous identification of different galactofuranose linkages in unknown complex carbohydrates. nih.gov

Table 1: Derivatization Steps for GC-MS Analysis of Polysaccharides

| Step | Procedure | Reagents | Outcome |

|---|---|---|---|

| 1. Methylation | Permethylation of all free hydroxyl groups. | e.g., Iodomethane (MeI) and a base like BaO/Ba(OH)₂·8H₂O or sodium hydride/DMSO. scielo.brnih.gov | Fully methylated polysaccharide. |

| 2. Hydrolysis | Cleavage of glycosidic linkages. | e.g., Trifluoroacetic acid (TFA), sulfuric acid (H₂SO₄). scielo.br | Mixture of partially O-methylated monosaccharides. |

| 3. Reduction | Conversion of the aldehyde/ketone group to an alcohol. | e.g., Sodium borohydride (NaBH₄) or Sodium borodeuteride (NaBD₄). scielo.brscielo.br | Mixture of partially O-methylated alditols. |

| 4. Acetylation | Acetylation of the newly formed and any remaining free hydroxyl groups. | e.g., Acetic anhydride (B1165640) (Ac₂O) with pyridine (B92270) or TFA. scielo.brlynchburg.edu | Volatile Partially Methylated Alditol Acetates (PMAAs). |

Other Physico-Chemical Techniques for Conformational Analysis (e.g., X-ray Crystallography)

While GC-MS is invaluable for determining composition, other physico-chemical techniques are essential for elucidating the three-dimensional structure and conformational preferences of this compound. Among these, single-crystal X-ray crystallography stands out as the definitive method for determining the precise solid-state conformation of molecules. acs.org

The five-membered furanose ring is inherently more flexible than the six-membered pyranose ring and can adopt a variety of conformations. nih.gov These conformations are typically described as either envelope (E) or twist (T) forms, where one or two atoms, respectively, are out of the plane formed by the remaining atoms of the ring. X-ray diffraction analysis of a single crystal provides high-resolution data on atomic coordinates, from which bond lengths, bond angles, and crucial torsional angles can be calculated. This information allows for the precise characterization of the ring's pucker. nih.govresearchgate.net

Conformational analysis of galactofuranoside derivatives by X-ray crystallography, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT), reveals the preferred ring conformations. researchgate.netnih.gov For instance, studies on various furanosides have identified specific conformations such as ¹T₂-like, ⁰E-like, and ³T₄-like shapes. nih.govresearchgate.net The specific conformation adopted by this compound in the crystalline state is influenced by the steric and electronic effects of the bulky acetate (B1210297) groups. The crystal packing forces and intermolecular interactions, such as hydrogen bonding in related non-acetylated compounds, also play a significant role in stabilizing a particular conformation in the solid state. nih.gov The data obtained from X-ray analysis, such as the puckering parameters, serves as a critical benchmark for theoretical models that aim to predict the conformational behavior of these molecules in different environments. nih.gov

Table 2: Representative Crystallographic Data for a Furanose Ring Conformation

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Ring Conformation | Describes the 3D shape of the furanose ring. | e.g., Envelope (³E, E₃, etc.) or Twist (³T₂, ²T₃, etc.). nih.gov |

| Puckering Amplitude (ν_max) | The maximum out-of-plane atomic displacement. | Varies depending on substituents. |

| Phase Angle of Pseudorotation (P) | Defines the position in the pseudorotational itinerary, specifying the type of E or T conformation. | 0° to 360°. |

| Endocyclic Torsion Angles | The dihedral angles within the furanose ring (e.g., O4-C1-C2-C3). | Typically between -40° and +40°. |

| Bond Lengths (C-C, C-O) | The distances between atoms within the ring. | C-C: ~1.52-1.54 Å; C-O: ~1.41-1.44 Å. nih.gov |

Enzymology and Metabolic Pathways Involving D Galactofuranose

Biosynthesis of D-Galactofuranose Units: UDP-Galactopyranose Mutase (UGM)

The biosynthesis of D-galactofuranose begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This critical isomerization is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM). nih.govnih.gov

UDP-galactopyranose mutase (UGM) facilitates the reversible contraction of the six-membered pyranose ring of UDP-Galp into the five-membered furanose ring of UDP-Galf. nih.govnih.gov This reaction is the first committed step in the biosynthesis of galactofuranose-containing glycans, making UGM a key enzyme in this pathway. nih.gov The equilibrium of the UGM-catalyzed reaction favors the thermodynamically more stable UDP-Galp, with a ratio of approximately 11:1. nih.govnih.gov Despite this unfavorable equilibrium, the subsequent rapid utilization of UDP-Galf by galactofuranosyltransferases drives the reaction forward.

The product of the UGM reaction, UDP-Galf, serves as the activated sugar donor for the biosynthesis of various essential glycoconjugates. wikipedia.org For instance, in Mycobacterium tuberculosis, UDP-Galf is a precursor for the arabinogalactan, a critical component of the mycobacterial cell wall. kiesslinglab.com The absence of galactofuranose in humans underscores the potential of targeting UGM for antimicrobial drug development. nih.govnih.gov Deletion of the gene encoding UGM has been shown to be essential for the growth of M. tuberculosis and is a significant virulence factor in organisms like Aspergillus fumigatus and Leishmania major. nih.gov

The catalytic mechanism of UGM is unique among flavoenzymes as it catalyzes a non-redox reaction. nih.govplos.org The enzyme requires a reduced flavin adenine (B156593) dinucleotide (FAD) cofactor for its activity. kiesslinglab.complos.org The proposed mechanism involves the reduced flavin acting as a nucleophile. nih.govplos.org Specifically, the N5 of the reduced anionic flavin attacks the anomeric carbon of the galactose residue in UDP-Galp, leading to the release of UDP and the formation of a covalent flavin-galactose intermediate. kiesslinglab.comnih.gov

This intermediate then facilitates the opening of the pyranose ring, and subsequent ring contraction occurs via a flavin-derived iminium ion. kiesslinglab.comnih.govresearchgate.net The regeneration of the furanose form of the sugar and the release from the flavin cofactor completes the catalytic cycle. kiesslinglab.com The essentiality of UGM for the viability of many pathogens and its absence in humans make it a prime target for the design of novel inhibitors. researchgate.net Research efforts in this area focus on developing compounds that can specifically block the active site of UGM, thereby disrupting the biosynthesis of the essential galactofuranose-containing molecules in pathogenic microorganisms. grantome.com

Galactofuranosyltransferases (GalfTs) in Glycan Assembly

Following the synthesis of UDP-Galf by UGM, a family of enzymes known as galactofuranosyltransferases (GalfTs) are responsible for the transfer of the galactofuranose unit from the UDP-Galf donor to various acceptor molecules, leading to the assembly of complex glycans. nih.gov These enzymes exhibit remarkable specificity in their catalytic action, ensuring the correct architecture of the final glycan structure.

A diverse range of microbial GalfTs have been identified and characterized, each with specific roles in the biosynthesis of their respective glycans. In Mycobacterium tuberculosis, two essential bifunctional transferases, GlfT1 and GlfT2, are involved in the synthesis of the galactan core of the arabinogalactan. nih.govoup.com GlfT1 initiates the process, while GlfT2 is responsible for the subsequent elongation of the galactan chain. nih.gov

Other notable prokaryotic GalfTs include WbbI from Escherichia coli K-12, which transfers a β-(1→6)-linked Galf to an α-glucose acceptor, and WbbO from Klebsiella pneumoniae, which forms a β-Galf-(1→6)-Galp linkage. nih.govuniprot.org In the eukaryotic protozoan Leishmania major, LPG1 is a key GalfT involved in the synthesis of lipophosphoglycan. nih.govoup.com In the fungus Aspergillus fumigatus, GfsA is a β-galactofuranoside β-(1→5)-galactofuranosyltransferase crucial for the synthesis of β-(1→5)-galactofuranosyl oligosaccharides in the cell wall. nih.govresearchgate.net

The catalytic mechanism of these enzymes generally follows an inverting mechanism, where the stereochemistry at the anomeric carbon is inverted during the transfer. nih.gov Given that the donor UDP-Galf has an α-stereochemistry, the resulting glycosidic linkages are typically in the β-configuration. nih.gov

Galactofuranosyltransferases display high fidelity in the formation of specific anomeric and linkage-specific glycosidic bonds, which is critical for the biological function of the resulting glycans. The mycobacterial galactan, for instance, is a linear polysaccharide composed of approximately 30 alternating β-(1→5)- and β-(1→6)-linked Galf residues. nih.govnih.gov The enzyme GlfT2 from M. tuberculosis is remarkable in its ability to catalyze the formation of both of these linkages, suggesting a single active site can accommodate the necessary conformational changes for alternating regioselectivity. nih.govnih.gov

In fungi such as Aspergillus fumigatus, the galactomannan (B225805) contains β-(1→5)- and β-(1→6)-galactofuranosyl side chains. nih.gov The enzyme GfsA from this organism is specific for the formation of β-(1→5) linkages. nih.gov While the majority of Galf residues are found in the β-anomeric configuration, rare instances of α-D-Galf linkages have also been reported in some microorganisms. nih.gov

The precise control over the formation of these glycosidic bonds is achieved through specific interactions between the enzyme's active site and both the donor and acceptor substrates. nih.gov

To elucidate the mechanisms and substrate specificities of galactofuranosyltransferases, researchers have extensively utilized synthetic acceptor molecules in glycosyltransferase activity assays. kiesslinglab.comnih.gov These studies have provided valuable insights into the acceptor requirements for these enzymes. For example, studies on GlfT2 from M. tuberculosis using synthetic disaccharide acceptors have revealed that acceptors with a β-(1→6)-Galf linkage at the non-reducing end are preferred substrates over those with a β-(1→5) linkage. kiesslinglab.com

Furthermore, the nature of the aglycone portion of the acceptor, particularly the presence and length of a lipid component, can significantly influence the enzyme's activity. kiesslinglab.com The use of isotopically labeled synthetic disaccharides in pulse-chase experiments has helped to probe the processive nature of polymerizing enzymes like GlfT2, where the enzyme can add multiple Galf units without releasing the growing glycan chain. acs.org These studies with synthetic acceptors are crucial for understanding the intricate details of glycan biosynthesis and for the development of potential inhibitors that could serve as therapeutic agents. kiesslinglab.comacs.org

Interactive Data Table of Mentioned Enzymes

| Enzyme | Organism | Function | Linkage(s) Formed |

| UDP-Galactopyranose Mutase (UGM) | Various prokaryotes and lower eukaryotes | Isomerization of UDP-Galp to UDP-Galf | N/A |

| GlfT1 | Mycobacterium tuberculosis | Initiation of galactan biosynthesis | β-(1→5) and β-(1→6) |

| GlfT2 | Mycobacterium tuberculosis | Elongation of galactan chain | β-(1→5) and β-(1→6) |

| WbbI | Escherichia coli K-12 | Galactofuranosylation | β-(1→6) |

| WbbO | Klebsiella pneumoniae | Galactofuranosylation | β-(1→6) |

| LPG1 | Leishmania major | Lipophosphoglycan synthesis | Not specified |

| GfsA | Aspergillus fumigatus | Galactomannan synthesis | β-(1→5) |

| AfgfsA | Aspergillus fumigatus | Galactomannan synthesis | β-(1→5) |

Broader Microbial Metabolism of Galactose and Related Sugars

The metabolism of D-galactofuranose is intrinsically linked to the broader pathways of galactose and other sugar metabolism in microorganisms. The precursor for all Galf-containing glycoconjugates is UDP-galactofuranose (UDP-Galf), which is synthesized from UDP-galactopyranose (UDP-Galp), a central molecule in galactose metabolism. nih.govoup.com

Enteric bacteria such as Escherichia coli can utilize D-galactonate, an aldonic sugar acid derived from galactose, as a carbon source. nih.govasm.org The degradation of D-galactonate occurs through a modified Entner-Doudoroff pathway. documentsdelivered.com This metabolic route involves a series of enzymatic reactions that convert D-galactonate into intermediates of central metabolism, such as pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov The expression of the genes involved in this pathway (the dgo genes) is controlled by the transcriptional regulator DgoR. nih.govresearchgate.net DgoR belongs to the GntR/FadR family of regulators and typically represses the dgo operon. D-galactonate acts as the physiological effector, binding to DgoR and causing its dissociation from the DNA, thereby allowing the transcription of the metabolic genes. nih.govresearchgate.net The metabolism of sugar acids like D-galactonate is significant for the interaction of enteric bacteria with their hosts. nih.govasm.org

The biosynthesis of D-galactofuranose is directly connected to mainstream carbohydrate metabolism, particularly the Leloir pathway for galactose utilization. oup.com The sole precursor for Galf residues in glycans is UDP-Galf. nih.gov This activated sugar nucleotide is not formed directly from galactose but is produced from UDP-galactopyranose (UDP-Galp) by the action of the enzyme UDP-galactopyranose mutase (UGM). researchgate.net

UDP-Galp itself is a key intermediate that can be formed in two primary ways:

From Glucose: Through the epimerization of UDP-glucose by UDP-glucose-4-epimerase. oup.com

From Galactose: Via the Leloir pathway, where galactose is phosphorylated to galactose-1-phosphate and then converted to UDP-Galp. oup.com

Therefore, the synthesis of UDP-Galf creates a branch point from the central galactose metabolic pathway. The pool of UDP-Galp can either be used by galactopyranosyltransferases for incorporation into pyranose-containing glycans or be converted by UGM into UDP-Galf for the synthesis of furanose-containing structures. researchgate.net This interplay ensures that the cell can produce the necessary building blocks for its diverse array of glycoconjugates by drawing from central carbohydrate pools. oup.com In eukaryotes, the synthesis of UDP-Galf occurs in the cytosol, and it must then be transported into the Golgi apparatus by a specific nucleotide-sugar transporter for its use by galactofuranosyltransferases. oup.com

Biomedical and Glycobiological Implications of D Galactofuranose Pentaacetate Research

D-Galactofuranose as a Distinct Component of Pathogen Glycans

D-Galf is an integral part of the cell surface architecture of numerous pathogens, where it plays crucial roles in viability and pathogenicity. sfu.ca Its presence in these organisms, contrasted with its absence in their mammalian hosts, forms a strong basis for selective therapeutic strategies.

The biosynthetic pathway for D-galactofuranose is not present in mammals, making it a unique biochemical marker for a range of pathogenic microbes. nih.govasm.orgresearchgate.net This exclusivity allows for the design of drugs that can specifically target microbial enzymes involved in D-Galf metabolism without affecting the host's cellular machinery. nih.gov The enzymes responsible for the synthesis and incorporation of D-Galf into glycoconjugates, such as UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases, are therefore considered promising targets for the development of new antimicrobial agents. asm.orgsfu.canih.gov The disruption of D-Galf biosynthesis has been shown to impair the growth and virulence of various pathogens, highlighting its potential as a therapeutic target. asm.org

D-galactofuranose is a critical structural component of the cell walls of several significant human pathogens.

Mycobacterium tuberculosis : In the causative agent of tuberculosis, D-Galf residues are essential components of the arabinogalactan, a major polysaccharide that forms the core of the mycobacterial cell wall. nih.govnih.gov This complex is covalently linked to peptidoglycan and mycolic acids, forming an impermeable barrier that is crucial for the bacterium's survival and resistance to antibiotics. nih.gov The galactan portion is a polymer of alternating β-(1→5) and β-(1→6) linked D-Galf residues. rsc.org Inhibition of D-Galf biosynthesis has been identified as a logical approach for developing new anti-tuberculosis drugs. nih.gov

Trypanosoma cruzi : This protozoan parasite, the causative agent of Chagas disease, incorporates D-Galf into various cell surface glycoconjugates, including mucins and lipopeptidophosphoglycan (LPPG). researchgate.netnih.govnih.gov These molecules are involved in host-parasite interactions, including cell invasion and modulation of the host immune response. plos.orgmdpi.com The presence of D-Galf in these surface molecules makes them highly immunogenic in the mammalian host. nih.gov

Aspergillus fumigatus : In this opportunistic fungal pathogen, D-Galf is a major constituent of galactomannan (B225805) and glycosphingolipids in the cell wall. oup.comoup.com Galactomannan, a polysaccharide composed of a mannan (B1593421) core with side chains of D-Galf residues, is a key structural element and a major antigen. oup.commdpi.com The detection of galactomannan in patient serum is a widely used method for diagnosing invasive aspergillosis. nih.gov Studies have shown that the absence of D-Galf in A. fumigatus leads to attenuated virulence. asm.org

Table 1: Role of D-Galactofuranose in Pathogen Cell Walls

| Pathogen | Location of D-Galactofuranose | Function |

|---|---|---|

| Mycobacterium tuberculosis | Arabinogalactan of the cell wall core | Essential for cell wall integrity and bacterial viability. nih.gov |

| Trypanosoma cruzi | Lipopeptidophosphoglycan (LPPG) and mucins on the cell surface | Involved in host cell invasion and immune modulation. researchgate.netnih.govplos.org |

| Aspergillus fumigatus | Galactomannan and glycosphingolipids in the cell wall | Crucial for cell wall structure and virulence. asm.orgoup.comoup.com |

Research on Synthetic Galactofuranose-Containing Glycoconjugates as Probes

The unique presence of D-Galf in pathogens has spurred the chemical synthesis of various galactofuranose-containing molecules to serve as tools for biological research. These synthetic probes are invaluable for investigating the roles of D-Galf in host-pathogen interactions and for developing new diagnostic and therapeutic strategies.

Researchers have successfully synthesized a variety of D-Galf-containing oligosaccharides and neoglycoproteins. nih.govmdpi.com These synthetic molecules mimic the natural glycans found on the surface of pathogens and can be used to elicit specific immune responses. tcichemicals.comrsc.org By conjugating these synthetic carbohydrate antigens to carrier proteins, their immunogenicity can be enhanced, making them potential candidates for vaccine development. nih.govnih.gov For instance, synthetic glycans resembling the D-Galf-containing structures of T. cruzi have been shown to be specifically recognized by sera from patients with chronic Chagas disease, highlighting their potential as diagnostic biomarkers. mdpi.comnih.gov

Synthetic galactofuranose-containing glycoconjugates are instrumental in dissecting the molecular details of how pathogens interact with their hosts. uga.edu These probes can be used to identify and characterize host cell receptors that bind to D-Galf residues on the pathogen surface. nih.gov By using synthetic glycans in binding assays, researchers can elucidate the specific carbohydrate structures that are critical for adhesion and invasion. This knowledge is crucial for developing inhibitors that can block these interactions and prevent infection.

Fundamental Research on D-Galactofuranose Analogues as Enzyme Modulators

A significant area of research focuses on the design and synthesis of D-galactofuranose analogues that can act as inhibitors or modulators of the enzymes involved in its metabolism. sfu.ca The goal is to develop compounds that can specifically target and disrupt the biosynthesis of D-Galf-containing glycoconjugates in pathogens.

Researchers have synthesized various analogues of UDP-galactofuranose, the donor substrate for galactofuranosyltransferases, to probe the active sites of these enzymes. rsc.org Kinetic analysis of these synthetic analogues has provided valuable insights into the critical interactions required for substrate recognition and catalysis by enzymes like GlfT2 in mycobacteria. rsc.org Some of these analogues have shown moderate competitive inhibition of the target enzymes, providing a foundation for the development of more potent inhibitors. rsc.org The synthesis of heteroatom analogues of D-galactofuranose, where the ring oxygen is replaced by another atom, is another strategy being explored to create effective enzyme inhibitors. sfu.ca

Rational Design and Synthesis of Glycosyltransferase Inhibitors

The rational design of glycosyltransferase inhibitors is a critical area of research in the development of therapeutics against pathogens that utilize unique carbohydrate structures. D-galactofuranose (Galf) is an attractive target for such design, as it is a key component of the cell walls of many pathogenic microorganisms but is absent in mammals. conicet.gov.arnih.gov Glycosyltransferases are the enzymes responsible for incorporating these sugar moieties into growing glycoconjugates. hilarispublisher.com Therefore, inhibiting these enzymes can disrupt the integrity of the pathogen's cell wall, representing a promising therapeutic strategy. nih.gov

While direct studies detailing the use of D-Galactofuranose Pentaacetate in the synthesis of glycosyltransferase inhibitors are not extensively documented, its structure provides a logical starting point for the synthesis of donor and acceptor substrate analogs. researchgate.net The acetyl groups on this compound serve as protecting groups that can be selectively removed to allow for chemical modifications at specific positions of the furanose ring. This is a common strategy in carbohydrate chemistry to create complex molecules. nih.gov

The general approach to designing glycosyltransferase inhibitors involves creating molecules that mimic the donor substrate (often a nucleotide sugar), the acceptor substrate, or the transition state of the enzymatic reaction. nih.govsemanticscholar.org For galactofuranosyltransferases, this would involve synthesizing analogs of UDP-galactofuranose (the donor) or the growing oligosaccharide chain (the acceptor). This compound can be chemically modified to introduce features that would make it a suitable mimic. For instance, the anomeric acetate (B1210297) can be replaced with a group that mimics the diphosphate (B83284) of the UDP donor, while the other positions can be modified to enhance binding to the enzyme's active site. researchgate.net

Research into the synthesis of inhibitors for mycobacterial galactofuranosyltransferases has led to the creation of various oligosaccharide fragments of the mycobacterial cell wall. nih.gov These synthetic fragments are crucial for studying the activity of the enzymes and for designing molecules that can block their function. The synthesis of such complex molecules often involves the use of protected monosaccharide building blocks, a role for which this compound is well-suited.

Investigating Glycosidase Inhibitors Based on Furanose Mimetics

Glycosidases are enzymes that cleave glycosidic bonds, and their inhibitors have therapeutic applications in a range of diseases. nih.gov In the context of pathogens containing D-galactofuranose, inhibiting the glycosidases that process these glycoconjugates can disrupt essential metabolic pathways. Furanose mimetics, molecules that resemble the five-membered furanose ring structure, are a key class of potential glycosidase inhibitors.

This compound can serve as a versatile precursor for the synthesis of various furanose mimetics. The acetate protecting groups can be manipulated to introduce modifications that mimic the transition state of the glycosidase-catalyzed reaction, a strategy known to produce potent inhibitors. nih.gov For example, the ring oxygen can be replaced with sulfur to create thiofuranosides, or with nitrogen to create iminosugars, both of which are classes of known glycosidase inhibitors. nih.gov

A study on the synthesis of 1-thio-β-D-galactofuranosides as inhibitors of β-D-galactofuranosidase utilized penta-O-benzoyl-α,β-D-galactofuranose as a starting material. researchgate.net This compound is structurally analogous to this compound, suggesting that the pentaacetate could be used in similar synthetic routes. The resulting thioglycosides were found to be effective inhibitors of the enzyme. researchgate.net

Furthermore, the synthesis of thiodisaccharides containing galactofuranose has been explored as a strategy to create potent and specific inhibitors of β-D-galactofuranosidase. These molecules mimic the natural disaccharide substrates of the enzyme and have shown competitive inhibition. umanitoba.ca The construction of such disaccharides relies on the availability of suitably protected and activated galactofuranose donors and acceptors, which can be derived from this compound.

Radiosynthesis of Labeled Galactofuranosides for Enzymatic Assays

Enzymatic assays are fundamental tools for studying the activity of enzymes and for screening potential inhibitors. The use of radiolabeled substrates allows for highly sensitive and quantitative measurements of enzyme activity. The radiosynthesis of labeled galactofuranosides is therefore crucial for investigating the enzymes involved in galactofuranose metabolism.

Acetylated sugar derivatives are commonly used as precursors in the synthesis of radiolabeled carbohydrates. The acetyl groups provide a stable, protected form of the sugar that can be purified and then deprotected after the introduction of a radiolabel. This approach has been successfully used in the synthesis of other radiolabeled sugars.

While specific examples of the radiosynthesis of labeled galactofuranosides directly from this compound are not detailed in the available literature, the general principles of carbohydrate radiochemistry suggest its suitability as a precursor. A common strategy involves the introduction of a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. For example, one of the acetyl groups of this compound could be replaced with a radiolabeled acetyl group, or the galactofuranose ring itself could be labeled prior to acetylation.

Once synthesized, these radiolabeled galactofuranosides can be used as substrates in enzymatic assays to determine the kinetic parameters of galactosyltransferases and galactofuranosidases. nih.govuliege.be They can also be employed in high-throughput screening campaigns to identify new inhibitors of these enzymes. The substrate specificity of β-D-galactofuranosidase from Penicillium fellutanum, for instance, has been studied using radiolabeled substrates. researchgate.net

Emerging Research Directions and Future Perspectives in D Galactofuranose Pentaacetate Studies

Innovations in Chemoenzymatic Synthesis of Complex Galactofuranose Oligosaccharides

The intricate structures of galactofuranose-containing oligosaccharides present significant challenges to purely chemical synthesis. Consequently, chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical methods, have become indispensable for accessing these complex molecules. nih.govnih.gov This strategy circumvents the need for extensive protecting group manipulations common in traditional organic synthesis, while ensuring high regio- and stereoselectivity. nih.gov

Recent innovations have focused on the discovery and application of novel enzymes, as well as the development of efficient one-pot multi-enzyme systems. For instance, researchers are exploring glycosyltransferases (GTs) and glycosidases (GHs) from various organisms to catalyze the formation of specific glycosidic linkages. nih.gov The discovery of a novel β-galactosidase from the human gut bacterium Bacteroides xylanisolvens that specifically targets β-1,2-galactooligosaccharides opens new avenues for the synthesis of previously inaccessible glycan structures. sciencedaily.comtus.ac.jp

A significant advancement in this area is the use of engineered enzymes and multi-enzyme cascades to streamline the synthesis of complex glycans from simple starting materials. These one-pot systems can involve the in-situ generation of expensive sugar nucleotide donors, such as UDP-galactofuranose (UDP-Galf), which is the activated form of galactofuranose required by galactofuranosyltransferases. nih.govnih.gov

| Feature | Description | Source(s) |

|---|---|---|

| Approach | Combines chemical synthesis with enzymatic catalysis for regio- and stereoselective glycosylation. | nih.govnih.gov |

| Key Enzymes | Glycosyltransferases (GTs), Glycosidases (GHs), UDP-galactopyranose mutase (UGM). | nih.govnih.gov |

| Innovations | Discovery of novel enzymes, development of one-pot multi-enzyme systems, and in-situ generation of sugar nucleotide donors. | sciencedaily.comtus.ac.jpmanchester.ac.uk |

| Advantages | High efficiency, specificity, and reduced need for protecting groups. | nih.govmdpi.com |

Future work in this area will likely focus on expanding the toolbox of available enzymes through genome mining and protein engineering, as well as optimizing reaction conditions for the synthesis of increasingly complex and biologically relevant galactofuranose oligosaccharides.

Application of Structural Biology (e.g., Cryo-EM, X-ray crystallography) to Galactofuranose-Related Enzymes

Understanding the three-dimensional structures of enzymes involved in galactofuranose metabolism is paramount for elucidating their catalytic mechanisms and for the rational design of inhibitors. X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) have been instrumental in providing high-resolution snapshots of these molecular machines. nih.gov

A key enzyme in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf. nih.govnih.gov Structural studies of UGM from various pathogenic organisms, including Aspergillus fumigatus and Mycobacterium tuberculosis, have revealed crucial details about its active site and substrate binding. nih.govnih.gov For example, X-ray crystal structures of UGM in its reduced form with a bound substrate analog have provided evidence for a covalent flavin-galactose iminium intermediate in the catalytic cycle. nih.govosti.govkiesslinglab.com These structures offer a springboard for the design of potent and specific inhibitors. nih.gov

Similarly, the structures of galactofuranosyltransferases (GalfTs), the enzymes responsible for transferring Galf residues to acceptor molecules, are being elucidated. The crystal structure of GfsA, a β-(1→5)-galactofuranosyltransferase from Aspergillus fumigatus, revealed a dimeric structure with a unique domain in addition to the canonical GT-A fold. nih.govnih.gov This structural information, combined with kinetic data, provides a foundation for understanding the mechanism of galactan chain elongation in fungi. nih.gov

| Enzyme | Organism | Technique | Key Findings | Source(s) |

|---|---|---|---|---|

| UDP-galactopyranose mutase (UGM) | Klebsiella pneumoniae, Aspergillus fumigatus | X-ray crystallography | Substrate binding mode, evidence for a covalent flavin intermediate. | nih.govnih.govosti.gov |

| β-(1→5)-galactofuranosyltransferase (GfsA) | Aspergillus fumigatus | X-ray crystallography | Dimeric structure, unique domain architecture, insights into catalytic mechanism. | nih.gov |

The increasing resolution achievable with cryo-EM is expected to play a more significant role in studying large, flexible, or membrane-associated enzymes in the galactofuranose pathway that are difficult to crystallize.

Development of Advanced Analytical Platforms for Glycomics and Glycoproteomics

The comprehensive analysis of the "glycome"—the entire complement of sugars in an organism—and the "glycoproteome"—the proteins that carry these sugars—requires sophisticated analytical techniques. Mass spectrometry (MS) has become the cornerstone of glycomics and glycoproteomics due to its high sensitivity and ability to provide detailed structural information. cooper.edunih.govescholarship.org

Recent advances in MS-based methods are significantly enhancing our ability to detect and characterize galactofuranose-containing glycans and glycoproteins. Techniques such as liquid chromatography-mass spectrometry (LC-MS) allow for the separation and identification of complex mixtures of glycans. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to determine the sequence and linkage of monosaccharides within a glycan. cooper.eduescholarship.org

Novel derivatization strategies and ionization techniques are being developed to improve the sensitivity and structural information obtained from MS analysis. Furthermore, the development of specialized bioinformatics tools is crucial for the automated interpretation of the large and complex datasets generated in glycomics and glycoproteomics experiments.

| Technique | Application in Galactofuranose Studies | Advantages | Source(s) |

|---|---|---|---|

| Mass Spectrometry (MS) | Identification and structural elucidation of galactofuranose-containing glycans and glycopeptides. | High sensitivity, detailed structural information. | cooper.edunih.govescholarship.org |

| Liquid Chromatography (LC)-MS | Separation and analysis of complex glycan mixtures. | High resolution separation of isomers. | nih.gov |

| Tandem MS (MS/MS) | Determination of glycan sequence and linkage. | Provides fragmentation patterns for structural characterization. | cooper.eduescholarship.org |

Future directions will involve the development of higher-throughput and more sensitive analytical platforms, as well as the integration of data from multiple "omics" technologies to gain a more holistic understanding of the roles of galactofuranose in biological systems.

Systems Biology Approaches to Unravel Galactofuranose Metabolic Networks

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. This approach is particularly well-suited for unraveling the intricacies of metabolic networks, such as the pathways involved in galactofuranose biosynthesis and utilization in pathogenic fungi. researchgate.netnih.gov

Genome-scale metabolic models (GSMMs) are being constructed for various pathogens, including Aspergillus fumigatus. frontiersin.org These models provide a comprehensive in-silico representation of the organism's metabolism and can be used to predict essential genes and enzymes, identify potential drug targets, and understand how the organism adapts to different environmental conditions. By integrating transcriptomic, proteomic, and metabolomic data into these models, researchers can gain a dynamic view of the galactofuranose metabolic network and its regulation.

For example, studies on Aspergillus fumigatus have identified the genes encoding UDP-galactopyranose mutase (ugmA) and UDP-Galf transporters, which are essential for the incorporation of galactofuranose into the cell wall. frontiersin.org Deletion of these genes leads to attenuated virulence, highlighting the importance of this pathway for the pathogen. researchgate.net

| Approach | Application to Galactofuranose Research | Potential Outcomes | Source(s) |

|---|---|---|---|

| Genome-Scale Metabolic Modeling (GSMM) | In-silico representation of galactofuranose metabolism in pathogens. | Prediction of essential genes, identification of drug targets, understanding metabolic fluxes. | nih.govfrontiersin.org |

| Multi-omics Data Integration | Combining transcriptomics, proteomics, and metabolomics data with metabolic models. | Dynamic view of the galactofuranose network, understanding of regulatory mechanisms. | researchgate.net |

Future research will focus on creating more detailed and accurate metabolic models that incorporate regulatory networks and spatial organization within the cell. These models will be invaluable for predicting the effects of drug candidates and for understanding the complex interplay between the pathogen and its host.

Rational Design of Glycomimetics and High-Affinity Enzyme Probes

The unique presence of galactofuranose in pathogens makes the enzymes in its metabolic pathway attractive targets for the development of novel antimicrobial drugs. Rational drug design, guided by structural and mechanistic information, is a powerful approach for creating potent and selective inhibitors. researchgate.net

Glycomimetics are molecules that mimic the structure of carbohydrates and can interact with carbohydrate-binding proteins or enzymes. rsc.org Researchers are designing and synthesizing a variety of galactofuranose mimetics as potential inhibitors of UGM and GalfTs. nih.gov These efforts include modifications to the sugar ring, the anomeric center, and the appended nucleotide. For example, analogs of UDP-Galf with modifications at the 6-OH position of the galactose moiety have been designed to disrupt hydrogen bonding interactions in the active site of GlfT2, a galactofuranosyltransferase from Mycobacterium tuberculosis. nih.gov

In addition to inhibitors, high-affinity probes are being developed as tools to study the activity and localization of galactofuranose-related enzymes. These probes often incorporate a reactive group that allows for covalent labeling of the target enzyme, facilitating its identification and characterization. Fluorescently tagged probes can be used to visualize the enzyme within cells.

| Approach | Target Enzymes | Examples | Source(s) |

|---|---|---|---|

| Glycomimetics | UDP-galactopyranose mutase (UGM), Galactofuranosyltransferases (GalfTs) | UDP-Galf analogs with modified sugar moieties. | researchgate.netrsc.orgnih.gov |

| High-Affinity Probes | Galactofuranose-related enzymes | Fluorescently labeled inhibitors, photoaffinity labels. | chem17.comnih.gov |

The continued development of sophisticated computational methods for drug design, combined with advances in synthetic chemistry, will accelerate the discovery of novel glycomimetics and probes with improved potency, selectivity, and pharmacokinetic properties. These molecules will be crucial for both fundamental research and the development of new therapies to combat diseases caused by pathogens that utilize galactofuranose.

Q & A

Q. What methodologies are recommended for synthesizing D-galactofuranose pentaacetate with high purity?

The synthesis typically involves acetylation of D-galactofuranose using acetic anhydride and a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reaction conditions : Mild temperatures (25–50°C) under inert atmosphere to prevent oxidation .

- Purification : Recrystallization from organic solvents (e.g., chloroform or ethanol) or column chromatography to achieve >95% purity .

- Validation : Confirm structure via H/C NMR and FT-IR spectroscopy to verify acetyl group substitution patterns .

Q. How can researchers characterize the solubility and stability of this compound in experimental settings?

- Solubility : Test in organic solvents (e.g., chloroform, acetonitrile) using HPLC or GC-MS to quantify dissolution. The compound is typically insoluble in water due to acetyl group hydrophobicity .

- Stability : Monitor degradation under varying pH (acidic/alkaline) and temperature conditions using accelerated stability studies. Storage at −20°C in airtight, light-protected containers is recommended .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Chromatography : Reverse-phase HPLC with UV detection (retention time ~12.77 min) or GC-MS for volatile derivatives .

- Spectroscopy : Mass spectrometry (MS) for molecular weight confirmation (expected m/z: 390.34) and NMR for stereochemical validation .

Advanced Research Questions

Q. How does the furanose ring conformation of this compound influence its biological activity compared to pyranose derivatives?

The furanose form’s five-membered ring enhances metabolic stability and alters enzyme interactions. For example:

- Enzyme inhibition : Furanose derivatives may exhibit stronger inhibition of glycosidases or transferases due to conformational mimicry of transition states .

- Bioavailability : Acetyl groups delay hydrolysis in vivo, prolonging activity in drug delivery systems. Compare hydrolysis kinetics using LC-MS in simulated physiological buffers .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

- Dose-response studies : Use standardized assays (e.g., MIC tests for antimicrobial activity) across multiple cell lines to identify concentration-dependent effects .

- Structural analogs : Synthesize and test deacetylated or fluorinated derivatives (e.g., α-D-galactofuranose pentakis(trifluoroacetate)) to isolate active pharmacophores .

Q. How can researchers leverage this compound in glycoconjugate vaccine development?

Q. What are the limitations of current synthetic routes for scaling this compound production?

- Low yields : Optimize catalyst loading (e.g., ZnCl vs. HSO) and reaction time to improve efficiency .

- Byproducts : Monitor acetyl migration using C NMR and employ orthogonal protection strategies .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?

Q. What factors contribute to variability in the compound’s enzymatic hydrolysis rates across studies?

- Enzyme sources : Use recombinantly expressed enzymes (e.g., fungal galactofuranosidases) to standardize activity measurements .

- Substrate preparation : Ensure consistent acetyl group positioning via X-ray crystallography or 2D NMR .

Future Directions

Q. What novel applications of this compound are emerging in materials science?

Q. How can computational modeling enhance the design of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.